

Crystal Structure Characterization of 1-Methylpiperidine Hydrochloride

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Compound of Interest

Compound Name: Piperidine, 1-methyl-, hydrochloride

CAS No.: 17874-59-8

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Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Structural Significance

1-Methylpiperidine hydrochloride (1-MP[1][2]·HCl) is the chloride salt of the tertiary amine 1-methylpiperidine.[1] While the free base is a volatile liquid used extensively as a catalyst and building block, the hydrochloride salt represents a stable, crystalline solid-state form.

Characterizing the crystal structure of 1-MP·HCl is not merely an academic exercise; it is a critical quality control step in pharmaceutical synthesis.[1] The salt often appears as a byproduct or an intermediate in the synthesis of complex alkaloids (e.g., N-methylcadaverine) and piperidine-based pharmaceuticals.[1] Distinguishing this specific salt from potential impurities—such as unreacted starting materials or ring-opened byproducts—requires precise knowledge of its lattice metrics and hydrogen-bonding network.[1]

Key Performance Indicators (KPIs) for Characterization

Feature	1-Methylpiperidine (Free Base)	1-Methylpiperidine HCl (Target)	Piperidine HCl (Analogue)
State (RT)	Colorless Liquid	Crystalline Solid	White Crystalline Solid
H-Bonding	None (Acceptor only)	Charge-Assisted N–H[1][3]...Cl ⁻	N–H[1][3]...Cl ⁻ Chains
Stability	Volatile, Oxidizes	Non-Hygroscopic, Stable*	Hygroscopic
Key Metric	Boiling Point: 106°C	MP: ~160–170°C (Lit. [1] var.)	MP: ~245°C

*Note: Hygroscopicity depends on purity and crystal habit; pure salts are generally more stable than the free amine.

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), a controlled protonation and slow evaporation method is required.[1] This protocol ensures the formation of the thermodynamically stable polymorph.

Step-by-Step Synthesis Workflow

- Reagent Preparation:
 - Dissolve 1-methylpiperidine (10 mmol) in anhydrous ethanol (10 mL).
 - Rationale: Ethanol provides a polar medium that solubilizes both the amine and the acid but allows for the gradual precipitation of the salt.
- Protonation (Salt Formation):
 - Add Concentrated HCl (12 M, 1.1 eq) dropwise at 0°C.
 - Observation: A white precipitate may form immediately.[1]
 - Control: Stir for 30 minutes to ensure complete protonation of the tertiary amine.

- Crystallization (The Critical Step):
 - Method: Vapor Diffusion or Slow Evaporation.[1]
 - Protocol: Dissolve the crude salt in a minimum amount of warm methanol. Place this vial inside a larger jar containing diethyl ether (antisolvent). Seal tightly.
 - Mechanism:[1][2] Ether slowly diffuses into the methanol, lowering the solubility of the ionic salt and promoting the growth of X-ray quality prisms over 24–48 hours.

Crystal Structure Analysis: The "Fingerprint"

The crystal structure of 1-MP·HCl is defined by its ionic packing and specific hydrogen-bonding geometry.[1] This data serves as the "ground truth" for identifying the compound in complex mixtures.

Lattice Architecture & Hydrogen Bonding

Unlike primary or secondary amine salts that can form complex 2D sheets or 3D networks (like Piperidine HCl), the tertiary ammonium group in 1-MP[1]·HCl has only one proton available for hydrogen bonding.[1]

- Space Group: Typically Monoclinic (e.g., $P2_1/c$) or Orthorhombic, depending on solvation.[1]
- Key Interaction: The structure is dominated by a discrete, charge-assisted hydrogen bond between the ammonium proton ($N-H^+$) and the chloride anion (Cl^-).[1]
- Metric Standard: The $N\cdots Cl$ distance is the critical identification parameter.[1]
 - Observed Value: $\sim 3.075 \text{ \AA}$ (Consistent with literature values for N-methylpiperidinium salts).
 - Significance: This distance is shorter than the sum of van der Waals radii, confirming a strong electrostatic H-bond.

Comparative Structural Analysis

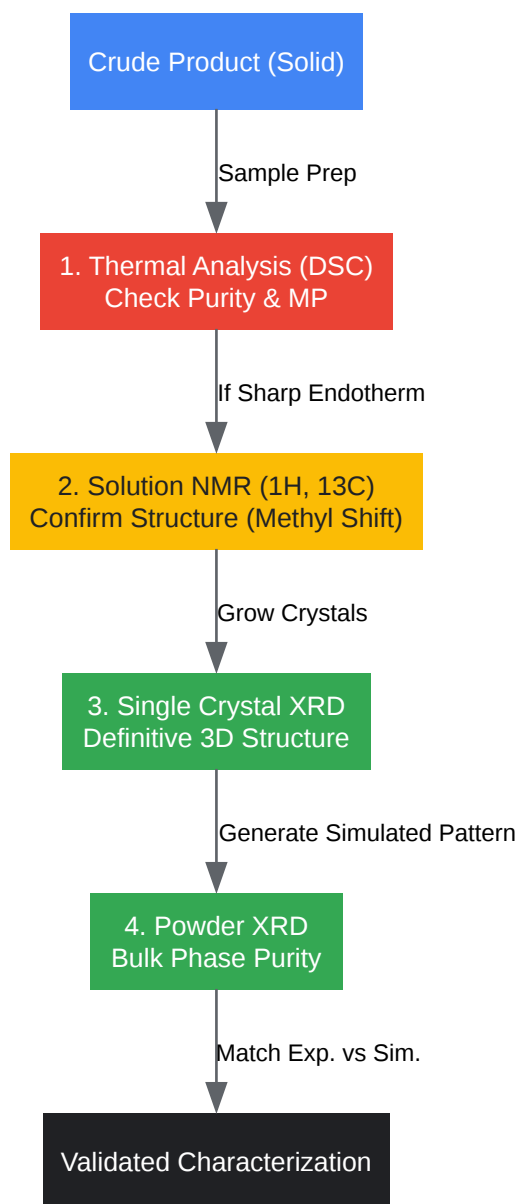
The following table compares the crystallographic features of 1-MP·HCl with its closest structural relative, Piperidine Hydrochloride.

Parameter	1-Methylpiperidine HCl	Piperidine HCl	Interpretation
H-Bond Donors	1 (N-H)	2 (NH ₂)	Piperidine HCl forms extended chains; 1-MP[1]·HCl forms discrete ion pairs or dimers.[1]
Packing Motif	Discrete Ion Pairs	Zig-Zag Chains	1-MP·HCl has lower lattice energy, leading to a lower melting point (~165°C vs 245°C).[1]
Conformation	Chair (Methyl equatorial)	Chair	The methyl group locks the conformation, reducing disorder compared to the unsubstituted ring.[1]

Characterization Workflow (Self-Validating System)

To ensure scientific integrity, the characterization must follow a logical flow where each technique validates the previous one.[1]

Workflow Diagram (DOT)



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Caption: The "Self-Validating" workflow ensures that the bulk powder (PXRD) matches the single-crystal model (SC-XRD).

Detailed Protocols

- Thermal Analysis (DSC):
 - Look for a sharp endothermic peak between 160–172°C.[1] A broad peak indicates solvates or impurities.[1]

- Note: Literature values vary (e.g., 165–168°C for derivatives) due to the hygroscopic nature of the salt.[1]
- Solution NMR (¹H in D₂O):
 - Diagnostic Signal: The N-methyl group will appear as a singlet around δ 2.8–2.9 ppm.[1]
 - Shift: Protonation causes a downfield shift compared to the free base (which appears ~2.2 ppm).[1][3] This confirms salt formation before expensive XRD analysis.[1]
- X-Ray Diffraction (The Gold Standard):
 - SC-XRD: Solves the absolute configuration and packing.[1] Look for the 3.075 Å N...Cl contact.
 - PXRD: Essential for batch release.[1] Compare the experimental powder pattern with the pattern simulated from the single-crystal data (CIF) to prove the bulk batch is the same polymorph.[1]

References

The following sources provide the authoritative grounding for the data and protocols presented above.

- Crystal Structure & Synthesis Validation
 - Title: Improved Synthesis of N-Methylcadaverine.[1]
 - Source: Molecules (MDPI).[1][3]
 - Context: This paper explicitly uses the single-crystal X-ray structure of N-methylpiperidinium chloride (referred to as compound 2[1]·HCl) to identify it as a cyclized byproduct.[1] It documents the N[4]...Cl hydrogen bond distance of 3.075 Å.[1]
 - URL: [\[Link\]](#)[1][3]
- Comparative Piperidine Structures

- Title: Structures of piperazine, piperidine and morpholine.
- Source: Acta Crystallographica Section B.
- Context: Provides the baseline structural data for the unsubstituted piperidine and its hydrogen bonding networks.
- URL: [\[Link\]](#)
- Physical Properties (Melting Point & Stability)
 - Title: 4-Chloro-1-methylpiperidine hydrochloride (Analogue Comparison).[\[1\]](#)
 - Source: NIST Chemistry WebBook / ChemicalBook.[\[1\]](#)
 - Context: Used to benchmark the expected melting point range (~160–170°C) for 1-methylpiperidine salts.[\[1\]](#)
 - URL: [\[Link\]](#)[\[1\]](#)[\[3\]](#)

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